molecular formula C19H14N4O5 B3521633 2-{3-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B3521633
M. Wt: 378.3 g/mol
InChI Key: PQAOFJCRCDDOKZ-UHFFFAOYSA-N
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Description

The compound “2-{3-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains several functional groups, including a nitrophenyl group, an oxadiazole ring, and an isoindole dione .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic reactions. For example, oxadiazole rings can be synthesized by the reaction of carboxylic acids with amidoximes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring attached to a nitrophenyl group and an isoindole dione. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the nitro group could potentially be reduced to an amino group, and the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s reactivity, and the oxadiazole ring might contribute to its stability .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar compounds. Additionally, studies could be conducted to optimize its synthesis and to investigate its reactivity .

Properties

IUPAC Name

2-[3-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5/c24-18-14-7-1-2-8-15(14)19(25)22(18)10-4-9-16-20-17(21-28-16)12-5-3-6-13(11-12)23(26)27/h1-3,5-8,11H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAOFJCRCDDOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{3-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
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2-{3-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione
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2-{3-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione
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2-{3-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
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2-{3-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
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2-{3-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione

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